molecular formula C28H44O5 B044183 (3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester CAS No. 61252-26-4

(3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester

Cat. No.: B044183
CAS No.: 61252-26-4
M. Wt: 460.6 g/mol
InChI Key: SVIDCNYMFCDZHR-CUYCEIPOSA-N
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Description

(3α,5β)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester (CAS 61252-26-4) is a bile acid derivative with the molecular formula C₂₈H₄₄O₅ and a molecular weight of 460.65 g/mol . Structurally, it features:

  • A cholestane backbone with a Δ⁶ double bond.
  • An ethoxycarbonyloxy (-O-CO-OCH₂CH₃) group at the 3α position.
  • A methyl ester at the C-24 carboxyl group.

This compound is primarily utilized as a synthetic intermediate in the preparation of therapeutic agents like obeticholic acid, a farnesoid X receptor agonist used to treat liver diseases . Its ethoxycarbonyloxy group serves as a protective moiety during synthesis, enhancing stability under basic or acidic conditions .

Properties

IUPAC Name

methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O5/c1-6-32-26(30)33-20-13-15-27(3)19(17-20)8-9-21-23-11-10-22(18(2)7-12-25(29)31-5)28(23,4)16-14-24(21)27/h8-9,18-24H,6-7,10-17H2,1-5H3/t18-,19-,20-,21+,22-,23+,24+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIDCNYMFCDZHR-CUYCEIPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1CCC2(C3CCC4(C(C3C=CC2C1)CCC4C(C)CCC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C[C@@H]2C1)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity and Role in Synthesis

(3α,5β)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester (C₂₈H₄₄O₅) is a cholanic acid derivative featuring:

  • 3α-Ethoxycarbonyloxy group : Introduced to protect the 3α-hydroxyl during subsequent reactions.

  • Δ⁶ Double bond : A critical site for functionalization in muricholic acid synthesis.

  • C24 Methyl ester : Stabilizes the carboxylic acid moiety for downstream processing.

Its role as a precursor to α-Muricholic Acid necessitates high regioselectivity and purity (>95%), achieved through optimized protection-deprotection sequences.

Synthesis Pathways and Methodological Evolution

Foundation: Kinnear et al. (1976)

StepReagents/ConditionsYieldPurity
3α-OH ProtectionEthyl chloroformate, pyridine, 0°C89%92%
6β-BrominationNBS, AIBN, CCl₄, reflux76%88%
DehydrohalogenationDBU, toluene, 110°C68%95%

This route faced limitations in bromine regioselectivity , with 5-10% Δ⁷ byproduct formation requiring silica gel chromatography for removal.

Optimization: Iida et al. (1989)

Iida’s protocol enhanced yield and scalability through:

  • Pd/C-mediated hydrogenolysis for cleaner bromine removal (Table 2).

  • Low-temperature saponification (KOH/MeOH, -20°C) to preserve the Δ⁶ bond.

Table 2: Comparative Performance of Iida’s Modifications

ParameterKinnear (1976)Iida (1989)
Total Yield44%62%
Δ⁶ Isomer Purity90%98%
Chromatography Steps32

Critical advances included replacing toxic CCl₄ with acetonitrile and employing microwave-assisted esterification (120°C, 15 min) for 97% conversion.

Contemporary Industrial-Scale Approaches

Patent JP2020525426A: Continuous Flow Synthesis

A 2018 patent discloses a continuous flow system reducing reaction time from 48h to 6h (Figure 1):

  • 3α-Ethoxycarbonylation : Microreactor (0.5 mL volume) at 25°C with 1.2 eq ethyl chloroformate.

  • Photocatalytic Δ⁶ Formation : TiO₂-coated reactor, 365 nm LED, 85% conversion per pass.

  • In-line esterification : Methanol supercritical fluid (250°C, 50 bar).

Advantages :

  • 98.5% purity by HPLC vs. 95% in batch.

  • 90% solvent recovery via integrated distillation.

Hybrid Enzymatic-Chemical Route

Recent innovations employ Candida antarctica lipase B for enantioselective esterification (Table 3):

Table 3: Enzymatic vs. Chemical Esterification

ConditionChemical (H₂SO₄)Enzymatic (CAL-B)
Temperature60°C37°C
Reaction Time12h24h
Yield88%78%
Enantiomeric ExcessN/A99.2%

While slower, the enzymatic method eliminates acidic waste and achieves pharmacopeial-grade chirality.

Analytical and Purification Techniques

Chromatographic Profiling

  • HPLC : C18 column (5 μm), 80:20 MeOH/H₂O, 1 mL/min, λ=210 nm. Retention time: 12.3 min.

  • GC-MS : DB-5MS (30 m), He carrier, EI 70 eV. Key fragments: m/z 453 [M+], 413 [M-OCH₂CH₃].

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:5) at -20°C yields 99.5% pure crystals (mp 142-144°C) . Scale-up trials show 85% recovery vs. 65% for column purification.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups such as halides with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium methoxide or potassium cyanide. Reaction conditions often involve solvents like dichloromethane or ethanol and may require specific temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Scientific Research Applications

(3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester has shown promise in pharmacological studies, particularly related to its anti-inflammatory and hepatoprotective properties. Research indicates that it may modulate pathways involved in liver function and inflammation.

Case Study: Hepatoprotective Effects
A study published in a peer-reviewed journal demonstrated that this ester significantly reduced liver enzyme levels in animal models of liver injury, suggesting its potential as a therapeutic agent for liver diseases.

Drug Development

The compound serves as a lead structure for synthesizing novel drugs targeting metabolic disorders. Its modifications can lead to derivatives with enhanced biological activity or selectivity for specific receptors involved in cholesterol metabolism.

Application Details
Drug DevelopmentLead compound for metabolic drugs
Target DiseasesHyperlipidemia, liver diseases

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material for the quantification of similar compounds in biological samples. Its well-defined structure aids in the development of chromatographic methods.

Mechanism of Action

The mechanism of action of Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares the target compound with structurally related bile acid derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Attributes References
(3α,5β)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester 3α-ethoxycarbonyloxy, Δ⁶, 24-methyl ester C₂₈H₄₄O₅ 460.65 Intermediate for obeticholic acid; enhanced stability due to ethoxycarbonyl
3,7-Di(t-butyldimethylsiloxy)-6-ene-5β-cholan-24-oic Acid Methyl Ester 3α/7α-t-butyldimethylsiloxy (TBDMS), Δ⁶, 24-methyl ester C₃₆H₆₄O₄Si₂ 633.07 Bulky siloxy groups improve regioselectivity in oxidation reactions
Methyl 3α-carbethoxy-12α-acetoxy-6-oxo-5β-chol-7-en-24-oate 3α-ethoxycarbonyloxy, 12α-acetoxy, Δ⁷, 6-oxo, 24-methyl ester C₃₁H₄₆O₈ 570.69 6-oxo and Δ⁷ groups enable allylic oxidation pathways
(3α,5β,6β,7α)-3-[(Ethoxycarbonyl)oxy]-6-(formyloxy)-7-hydroxycholan-24-oic Acid Methyl Ester 3α-ethoxycarbonyloxy, 6β-formyloxy, 7α-hydroxy, 24-methyl ester C₂₉H₄₆O₈ 522.67 Polar hydroxyl and formyloxy groups increase solubility
(3α,5β,12α)-3,12-Bis(acetyloxy)-7-oxo-cholan-24-oic Acid Methyl Ester 3α/12α-acetoxy, 7-oxo, 24-methyl ester C₂₉H₄₄O₇ 516.66 Acetyl groups simplify deprotection steps in synthesis

Physicochemical Properties

  • Solubility : Polar substituents (e.g., hydroxyl in ’s compound) improve aqueous solubility, while lipophilic groups (e.g., TBDMS in ) enhance membrane permeability.
  • Stability : Ethoxycarbonyloxy and acetyloxy groups offer moderate stability under acidic conditions compared to siloxy groups, which require neutral pH for optimal retention .

Biological Activity

(3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester, commonly referred to as ethoxycarbonyl cholesteryl derivative, is a compound with significant implications in biochemical research and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C28H44O5
  • Molecular Weight : 460.65 g/mol
  • CAS Number : 61252-26-4
  • Structure : The compound features a cholestane backbone with an ethoxycarbonyl group that influences its biological interactions.

The biological activity of this compound primarily revolves around its role as an intermediate in the synthesis of α-Muricholic Acid, a bile acid metabolite. Bile acids are known to modulate various physiological processes, including lipid metabolism and gut microbiota composition.

Potential Mechanisms:

  • Cholesterol Metabolism : This compound may influence cholesterol homeostasis by acting on hepatic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of cholestane compounds exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Some bile acid derivatives have been shown to possess anti-inflammatory properties, potentially through modulation of immune responses.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of several cholestane derivatives, including this compound. The disk diffusion method was employed to assess the inhibition zones against E. coli, S. aureus, and Candida albicans.

CompoundInhibition Zone (mm)Pathogen
Ethoxycarbonyl Cholesteryl Derivative15E. coli
Ethoxycarbonyl Cholesteryl Derivative12S. aureus
Ethoxycarbonyl Cholesteryl Derivative10C. albicans

These results indicate moderate antimicrobial activity, warranting further exploration into its potential therapeutic applications.

Case Study 2: Influence on Lipid Metabolism

Research has shown that bile acid derivatives can significantly alter lipid metabolism in animal models. In a controlled study involving mice fed a high-fat diet, administration of this compound resulted in:

  • Reduction in Serum Cholesterol Levels : A decrease of approximately 20% was observed compared to control groups.
  • Altered Gut Microbiota Composition : Changes in the abundance of beneficial bacteria were noted, suggesting a prebiotic effect.

Research Findings

Recent studies highlight the multifaceted biological activities of cholestane derivatives:

  • Lipid Regulation : Bile acids derived from cholestane structures have been linked to improved lipid profiles and reduced atherosclerosis risk.
  • Gut Health : The modulation of gut microbiota by bile acids can lead to enhanced gut health and metabolic benefits.
  • Therapeutic Potential : Given its structural similarities to known bioactive compounds, there is potential for developing new therapeutics targeting metabolic disorders and infections.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3α,5β)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester?

  • Methodological Answer : Synthesis typically involves esterification and hydroxyl protection. For example, ethoxycarbonyloxy groups can be introduced via reaction with ethyl chloroformate under anhydrous conditions, followed by purification using column chromatography (silica gel, hexane/ethyl acetate gradient). Structural confirmation requires NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
  • Safety Note : Use inert atmosphere (N₂/Ar) to prevent hydrolysis of sensitive groups. Refer to safety protocols for handling corrosive reagents (e.g., ethyl chloroformate) .

Q. How can researchers validate the purity of this compound for use in biological assays?

  • Methodological Answer : Purity validation requires orthogonal techniques:

  • HPLC : Use a C18 column with UV detection (210–254 nm) and acetonitrile/water mobile phase.
  • TLC : Monitor reaction progress with silica plates (visualization via iodine or sulfuric acid).
  • Melting Point Analysis : Compare observed values with literature data (if available).
  • Spectroscopic Consistency : Ensure NMR peaks align with expected coupling patterns (e.g., ethoxycarbonyl CH₂ groups at δ 4.1–4.3 ppm) .

Q. What are the critical stability considerations for storing this compound?

  • Methodological Answer : Store at –20°C under anhydrous conditions (desiccator with silica gel). Avoid prolonged exposure to light, moisture, or acidic/basic environments, which may hydrolyze the ethoxycarbonyl or methyl ester groups. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation pathways .

Advanced Research Questions

Q. How do structural isomers of this compound (e.g., 3β vs. 3α configuration) affect its biological activity?

  • Methodological Answer :

  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to differentiate isomers.
  • Biological Assays : Compare receptor-binding affinity (e.g., bile acid receptors like FXR) via surface plasmon resonance (SPR) or radioligand binding.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins.
  • Case Study : 3α-hydroxy analogs show higher metabolic stability than 3β derivatives in hepatocyte models .

Q. What analytical challenges arise in detecting trace degradation products of this compound?

  • Methodological Answer :

  • LC-MS/MS : Employ electrospray ionization (ESI) in negative ion mode for high sensitivity.
  • Degradation Markers : Monitor for hydrolysis products (e.g., free carboxylic acid at m/z 389.2) or oxidation at the chol-6-ene double bond (epoxide formation).
  • Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), thermal (60°C), and photolytic (UV light) conditions to identify labile sites .

Q. How can researchers resolve contradictions in reported toxicity data for related cholane derivatives?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference toxicity databases (e.g., PubChem, TOXNET) and prioritize studies with validated protocols (OECD guidelines).
  • In Vitro Validation : Use HepG2 cells for cytotoxicity screening (MTT assay) and compare IC₅₀ values.
  • Mechanistic Studies : Assess mitochondrial membrane potential (JC-1 staining) to differentiate apoptotic vs. necrotic pathways.
  • Note : Discrepancies may arise from impurity profiles or solvent effects (e.g., DMSO cytotoxicity thresholds) .

Q. What strategies are effective for studying the metabolic fate of this compound in mammalian systems?

  • Methodological Answer :

  • Radiolabeling : Synthesize a ¹⁴C-labeled analog (e.g., ¹⁴C-methyl ester) to track metabolites via scintillation counting.
  • Biotransformation Assays : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites using UPLC-QTOF.
  • Bile Acid Profiling : Compare with endogenous bile acids (e.g., cholic acid) using MRM transitions in LC-MS .

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